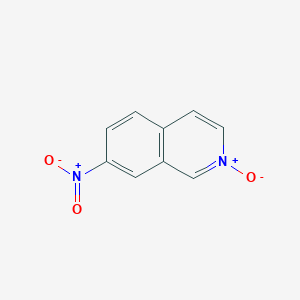
7-Nitroisoquinoline2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitroisoquinoline N-oxide is a heterocyclic organic compound characterized by the presence of a nitro group at the 7th position and an N-oxide functional group on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline2-oxide can be achieved through several methods. One efficient approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, resulting in moderate to high yields . Another common method involves the oxidation of isoquinoline derivatives using reagents such as sodium percarbonate or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and packed-bed microreactors has been explored to enhance the scalability and safety of the production process .
化学反応の分析
Types of Reactions: 7-Nitroisoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-aminoisoquinoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of palladium catalysts or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate or bromine in acetic acid are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher-order N-oxide derivatives.
Reduction: Formation of 7-aminoisoquinoline derivatives.
Substitution: Introduction of various functional groups at activated positions on the isoquinoline ring.
科学的研究の応用
7-Nitroisoquinoline N-oxide has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 7-Nitroisoquinoline2-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites on biomolecules, potentially affecting their function and activity .
類似化合物との比較
Quinoline N-oxide: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
7-Nitroquinoline: Lacks the N-oxide group, resulting in distinct chemical properties and biological activities.
Quinoxaline 1,4-di-N-oxide: Known for its antibacterial properties and used as a growth promoter in animal feed
Uniqueness: 7-Nitroisoquinoline N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
7-nitro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H |
InChIキー |
ORFXPBGTZXCOBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4H-benzo[d][1,3]dioxin-7-yl)acetonitrile](/img/structure/B8483330.png)

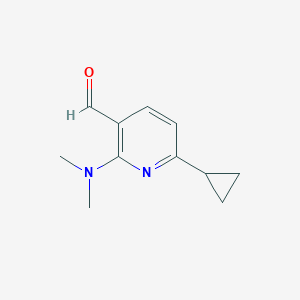
![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
![6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8483357.png)
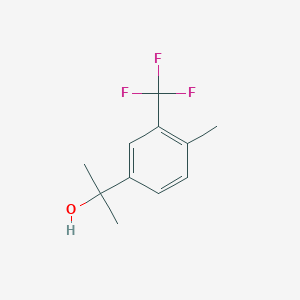
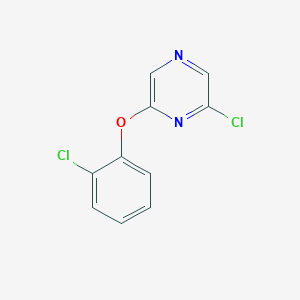
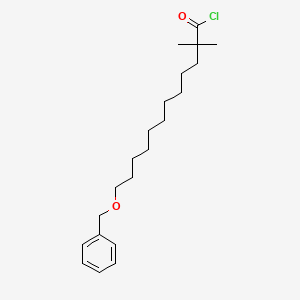
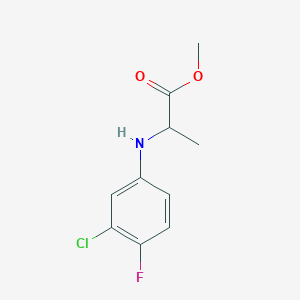
![N-[(Benzyloxy)carbonyl]-N-methylglycyl-L-proline](/img/structure/B8483387.png)
![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)
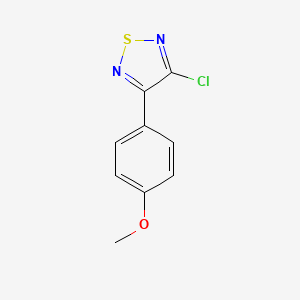
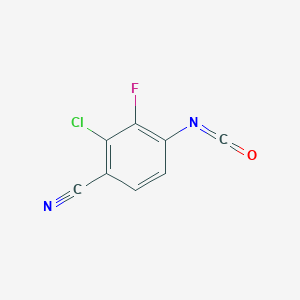
![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)
